Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride is a chiral compound with significant relevance in various scientific fields, particularly in chemistry and pharmacology. Its unique stereochemistry allows it to serve as an important building block in the synthesis of complex molecules and pharmaceuticals. The compound is recognized for its potential therapeutic applications, especially in treating neurological and psychiatric disorders.
The compound is derived from the chiral resolution of racemic mixtures or through asymmetric synthesis methods. It is classified under piperidine derivatives, which are cyclic amines known for their diverse biological activities.
The synthesis of Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride typically involves several approaches:
One established synthetic route includes the reduction of 2,6-dimethylpyridine-4-one using a chiral reducing agent under controlled conditions to obtain the (2R,6R) enantiomer. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride features a piperidine ring with two methyl groups at positions 2 and 6 and a hydroxyl group at position 4. Its molecular formula is CHClN and it has a molecular weight of approximately 150.65 g/mol.
Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its chiral nature, which affects how it interacts with biological targets and other chemical species.
Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride primarily interacts with the AMPA receptor in the central nervous system.
This mechanism suggests potential applications in treating mood disorders due to its rapid antidepressant-like effects without the dissociative properties associated with ketamine.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride has diverse applications:
This compound's unique properties make it valuable across multiple scientific disciplines, highlighting its importance in both research and practical applications in medicine and industry.
The enantioselective synthesis of Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride demands precise stereochemical control, typically achieved through asymmetric catalysis. Transition-metal-catalyzed hydrogenation represents a key approach, where chiral iridium or ruthenium complexes selectively reduce prochiral enamines or iminium intermediates. For instance, Ir-(P, N)-ligand catalysts enable asymmetric hydrogenation of 2,6-dimethylpyridine-4-one derivatives with enantiomeric excess (ee) values exceeding 90% under moderate H₂ pressures (20–50 bar) [2] [8]. The reaction proceeds via substrate coordination to the chiral metal complex, followed by hydride transfer that establishes the stereogenic centers. Catalyst tuning is critical: Bulky phosphine ligands (e.g., (R)-BINAP) enhance enantioselectivity by sterically directing the reductive addition, while acidic additives suppress catalyst deactivation [8].
Alternatively, organocatalytic strategies employ chiral auxiliaries. L-Proline-derived catalysts facilitate enantioselective reduction via iminium activation, where the carbonyl oxygen of 2,6-dimethylpyridine-4-one forms a hydrogen bond with the catalyst, positioning the substrate for stereoselective hydride attack [6]. This method avoids transition metals but requires stoichiometric reagents like CBS (Corey–Bakshi–Shibata) borane, limiting scalability [2].
Table 1: Performance Comparison of Asymmetric Synthesis Methods
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Ir-Catalyzed Hydrogenation | Ir-(R)-BINAP | 92–95 | 88 | High throughput |
Organocatalytic Reduction | L-Proline/CBS-Borane | 85–90 | 75 | Metal-free |
Enzymatic Resolution | Lipase B (Candida antarctica) | >99 | 40–45* | Mild conditions |
* Yield reflects single-pass resolution efficiency
Chiral resolution remains indispensable for accessing enantiopure Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol when asymmetric synthesis is impractical. Diastereomeric salt formation using L-pyroglutamic acid exploits differential crystallization kinetics between stereoisomers [2]. The racemic free base is combined with L-pyroglutamic acid in ethanol/water (3:1), generating diastereomeric salts with distinct solubilities. The (2R,6R)-salt crystallizes preferentially due to optimal lattice energy, while the (2S,6S)-isomer remains in solution. Filtration yields the target diastereomer with >99% de after two recrystallizations [2] .
Critical parameters include:
This method achieves 30–35% yield per cycle, with the mother liquor recyclable via racemization. Alternative resolving agents (e.g., dibenzoyl-tartaric acid) offer lower selectivity (de <85%) due to reduced steric complementarity with the piperidine ring [2] [5].
Reductive amination provides a convergent route to the target scaffold via ketone reduction and intramolecular cyclization. 2,6-Dimethylpyridine-4-one undergoes hydrogenation under chiral conditions to form the corresponding enol, which tautomerizes to the racemic piperidinone. Subsequent stereoselective reduction with sodium cyanoborohydride (NaBH₃CN) proceeds via an iminium ion intermediate [6] [9]. The reaction mechanism involves:
Table 2: Stereoselectivity in Reductive Amination of 2,6-Dimethylpyridine-4-one
Reducing Agent | Solvent | Temperature (°C) | (2R,6R):(2S,6S) Ratio | Notes |
---|---|---|---|---|
NaBH₃CN | Methanol | 0 | 3:1 | Kinetic control |
NaBH(OAc)₃ | Acetic acid | 25 | 1:1 | Non-selective |
L-Selectride | THF | −78 | 8:1 | Chelation-controlled |
Elevated temperatures (25°C) erode stereoselectivity by promoting iminium isomerization. Low temperatures (0°C) and protic solvents (methanol) stabilize the preferred transition state, achieving a 3:1 diastereomeric ratio for the (2R,6R)-isomer [6] [9]. Catalytic transfer hydrogenation with Hantzsch ester/formic acid offers a metal-free alternative but requires chiral Brønsted acids for enantiocontrol [9].
The hydrochloride salt of Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol enhances stability and crystallinity. Salt formation involves treating the free base with hydrochloric acid (1.05 equiv) in a solvent system optimized for crystal nucleation [2] [5]. Key considerations include:
Crystallization kinetics follow second-order rate laws, with nucleation dominating below 20°C and crystal growth above 30°C. In situ pH monitoring reveals that crystallization initiates at pH 4.0–4.5, where the hydrochloride salt is least soluble. The final crystals exhibit a monoclinic lattice (P2₁ space group), with chloride ions hydrogen-bonded to the protonated nitrogen and hydroxyl group [2] [10].
Table 3: Crystallization Parameters for Hydrochloride Salt
Solvent System | Supersaturation Ratio | Crystal Habit | Purity (%) | Yield (%) |
---|---|---|---|---|
Isopropanol/Ethyl acetate | 1.8 | Platelets | 99.5 | 95 |
Acetone/Water | 2.5 | Needles | 98.2 | 85 |
Ethanol | 3.0 | Agglomerates | 97.0 | 75 |
Supersaturation ratios >2.0 induce rapid nucleation but yield smaller crystals with incorporated impurities. Ratios of 1.5–1.8 balance growth and nucleation, yielding high-purity material suitable for pharmaceutical applications [2] [10].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7